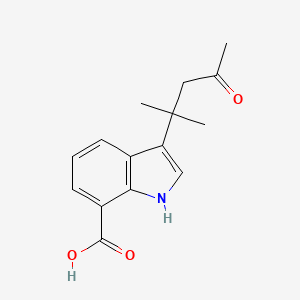

3-(1,1-dimethyl-3-oxobutyl)-1H-indole-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole-7-carboxylic acid derivatives, including structures related to 3-(1,1-dimethyl-3-oxobutyl)-1H-indole-7-carboxylic acid, involves intricate chemical processes. Techniques like the Ullmann reaction and Dieckmann cyclization play crucial roles in forming the indole core and introducing various substituents, including the 1,1-dimethyl-3-oxobutyl group (Unangst et al., 1987; Rekhter et al., 1998).

Molecular Structure Analysis

The molecular structure of indole derivatives, including this compound, has been elucidated through various techniques, revealing intricate details of their crystal and molecular structure. The presence of hydrogen-bonded cyclic carboxylic acid dimers and their arrangement into sheet structures through peripheral intermolecular bonds is a notable feature (Smith et al., 2003).

Chemical Reactions and Properties

Indole derivatives undergo a wide range of chemical reactions, contributing to their versatile chemical properties. The aza-Friedel-Crafts reaction is a critical method for synthesizing 3-substituted indoles, demonstrating the compound's reactivity towards forming biologically active compounds (Shirakawa & Kobayashi, 2006). Additionally, palladium-catalyzed direct oxidative carbonylation represents another pathway for modifying the indole structure, showcasing the chemical versatility of these compounds (Gabriele et al., 2012).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Bonding Characteristics

The study of indole derivatives, such as indole-3-carboxylic acid, reveals insights into their crystal structures and bonding characteristics. For example, indole-3-carboxylic acid demonstrates the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers. These dimers are linked into a sheet structure through peripheral intermolecular hydrogen bonds, highlighting the compound's potential for designing crystalline materials with specific bonding properties (Smith, Wermuth, & Healy, 2003).

Novel Synthesis Methods

Research has developed novel synthesis methods for indole derivatives, offering pathways to new compounds with potential applications in drug development and material science. For instance, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its derivatives opens avenues for creating compounds with unique biological or chemical properties (Wang et al., 2016).

Chemical Reactions and Product Formation

The oligomerization of indole derivatives with the incorporation of thiols has been explored, leading to the formation of complex compounds such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These reactions yield diverse products, including dimers and trimers, which could have implications for developing new materials or bioactive molecules (Mutulis et al., 2008).

Environmental Implications

The study of carboxylic acids in secondary aerosols from the oxidation of cyclic monoterpenes by ozone highlights the environmental relevance of indole carboxylic acids. Identifying carboxylic acids as products of atmospheric chemical reactions contributes to our understanding of aerosol formation and its impact on air quality and climate change (Glasius et al., 2000).

Catalytic Reactions

Research into carboxylic acid-catalyzed reactions, such as the aza-Friedel-Crafts reactions, demonstrates the utility of indole carboxylic acids in catalysis. These findings offer efficient methods for synthesizing 3-substituted indoles, which are important in pharmaceutical development (Shirakawa & Kobayashi, 2006).

Safety and Hazards

Eigenschaften

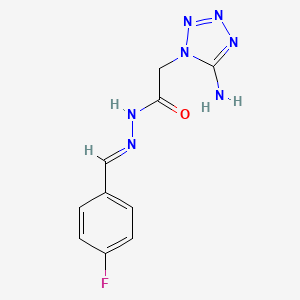

IUPAC Name |

3-(2-methyl-4-oxopentan-2-yl)-1H-indole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-9(17)7-15(2,3)12-8-16-13-10(12)5-4-6-11(13)14(18)19/h4-6,8,16H,7H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXKCKKXKYRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C1=CNC2=C1C=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)